molecular formula C18H24N2O3 B195478 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol CAS No. 150513-24-9

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol

Cat. No.: B195478
CAS No.: 150513-24-9
M. Wt: 316.4 g/mol
InChI Key: AMISPUNGCBUARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Alkylation: The intermediate product is then subjected to alkylation to introduce the 1-methylethyl group.

    Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

    1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methylphenyl)-1-methylethyl)amino)ethanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methoxy group also influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMISPUNGCBUARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150513-24-9
Record name 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150513249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-AMINO-4-HYDROXYPHENYL)-2-((2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJY78AX70Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 2
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 3
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 4
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 5
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 6
Reactant of Route 6
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.